molecular formula C24H34N2O3S B12199283 1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine

1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B12199283
M. Wt: 430.6 g/mol
InChI Key: NPIWGEABGJXICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of sulfonyl piperazines, which are characterized by the presence of a sulfonyl group attached to a piperazine ring. The compound’s structure includes a butoxy group, a methyl group, and a methylethyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-butoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl piperazine product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding pockets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 1-{[2-Butoxy-4-methylphenyl]sulfonyl}-4-phenylpiperazine
  • 1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine
  • 1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-methylpiperazine

Uniqueness: 1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6 g/mol

IUPAC Name

1-(2-butoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C24H34N2O3S/c1-5-6-16-29-23-17-20(4)22(19(2)3)18-24(23)30(27,28)26-14-12-25(13-15-26)21-10-8-7-9-11-21/h7-11,17-19H,5-6,12-16H2,1-4H3

InChI Key

NPIWGEABGJXICT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.